REACTION_CXSMILES
|
[F:1][C:2]([F:19])([F:18])[C:3]([N:5]1[CH2:10][CH2:9][CH:8]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:7][CH2:6]1)=[O:4].C(Cl)Cl.[Cl:23][S:24](O)(=[O:26])=[O:25]>O>[F:19][C:2]([F:1])([F:18])[C:3]([N:5]1[CH2:10][CH2:9][CH:8]([CH2:11][C:12]2[CH:13]=[CH:14][C:15]([S:24]([Cl:23])(=[O:26])=[O:25])=[CH:16][CH:17]=2)[CH2:7][CH2:6]1)=[O:4]
|
Name
|
|
Quantity
|
29.2 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)N1CCC(CC1)CC1=CC=CC=C1)(F)F
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
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ClS(=O)(=O)O
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at 0° C. for an hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −10° C.
|
Type
|
CUSTOM
|
Details
|
for an hour
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for an hour
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into ice-
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (200 ml×2)
|
Type
|
WASH
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Details
|
The extract was washed with an aqueous solution of 5% sodium bicarbonate (500 ml) and saturated brine (500 ml) successively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulfate (anhydrous)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (silica gel 100 g, ethyl acetate/hexane=1/20→1/5)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)N1CCC(CC1)CC1=CC=C(C=C1)S(=O)(=O)Cl)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.5 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 41.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |